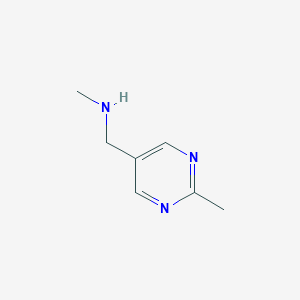

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZINXDIQPONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628986 | |

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248406-79-2 | |

| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases, analogous structures, and established principles of organic chemistry to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route, potential applications as a chemical building block, and essential safety and handling protocols. The information is presented to support further research and application development involving this and related pyrimidine derivatives.

Chemical Identity and Structure

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a substituted pyrimidine with a methyl group at the 2-position and an N-methylaminomethyl group at the 5-position. This precise arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.

The definitive identifiers for this compound are:

-

Systematic Name: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

-

Molecular Formula: C₇H₁₁N₃

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |

| CAS Number | 1248406-79-2 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.19 g/mol |

| Canonical SMILES | CNCc1cncc(n1)C |

The structure consists of a central pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. The substituents impart specific chemical characteristics: the 2-methyl group slightly increases electron density in the ring, while the 5-(N-methylaminomethyl) group provides a basic and nucleophilic center, crucial for synthetic derivatization.

Physicochemical and Spectroscopic Properties

Direct experimental data on the physicochemical properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is not extensively published. However, by analyzing its constituent parts and data from closely related analogs, we can establish a reliable set of predicted properties. For context, properties of the parent primary amine, (2-Methylpyrimidin-5-yl)methanamine, are also included.

Table 2: Physicochemical Properties (Predicted and Analog Data)

| Property | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (Target) | (2-Methylpyrimidin-5-yl)methanamine (Primary Amine Analog) |

| Molecular Weight | 137.19 g/mol | 123.16 g/mol [3] |

| Appearance | Predicted: Colorless to light yellow liquid | Not specified |

| Boiling Point | Predicted: Higher than the primary amine analog | Not specified |

| Melting Point | Not applicable (predicted liquid at STP) | Not specified |

| Solubility | Predicted: Soluble in water and polar organic solvents | Not specified |

| pKa (most basic) | Predicted: ~9-10 (for the secondary amine) | Predicted: ~9-10 (for the primary amine) |

The introduction of the N-methyl group is expected to slightly increase the boiling point and lipophilicity compared to its primary amine counterpart, (2-methylpyrimidin-5-yl)methanamine[3]. The secondary amine remains a strong basic center, readily protonated under acidic conditions.

Proposed Synthesis and Reactivity

While specific industrial synthesis routes for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are proprietary, a chemically sound and efficient laboratory-scale synthesis can be proposed. The most direct approach involves the N-methylation of its primary amine precursor, (2-methylpyrimidin-5-yl)methanamine.

Synthetic Workflow: Eschweiler-Clarke Reaction

A classic and high-yielding method for the methylation of primary amines is the Eschweiler-Clarke reaction. This procedure uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is known for its simplicity and the avoidance of over-alkylation, making it ideal for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of (2-methylpyrimidin-5-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or water, add an excess of aqueous formaldehyde (2.2 eq).

-

Addition of Reducing Agent: Slowly add formic acid (2.2 eq) to the mixture. The reaction is typically exothermic, and the addition should be controlled to maintain a safe temperature.

-

Reaction: Heat the mixture to reflux (around 80-100 °C) for several hours (typically 4-12 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess formic acid by carefully adding a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Sources

An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS 1248406-79-2)

Disclaimer: Detailed experimental protocols, in-depth biological activity, and extensive physicochemical data for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS 1248406-79-2) are not extensively available in the public domain as of the current date. This guide is constructed based on general principles of organic synthesis, medicinal chemistry, and data extrapolated from structurally similar compounds. It serves as a foundational resource for researchers and drug development professionals interested in this molecule.

Part 1: Introduction and Molecular Overview

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a heterocyclic amine containing a pyrimidine ring, a common scaffold in medicinal chemistry. The presence of the 2-methylpyrimidine core linked to a methylaminomethyl side chain at the 5-position suggests its potential as a building block in the synthesis of more complex molecules with diverse biological activities. Pyrimidine derivatives are known to be key components in a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2]

Chemical Identity

| Property | Value |

| IUPAC Name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |

| CAS Number | 1248406-79-2 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | CNC(C1=CN=C(N=C1)C) |

Rationale for Interest in Drug Discovery

The structural motifs present in N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are of significant interest to medicinal chemists. The pyrimidine ring is a bioisostere for other aromatic systems and can engage in hydrogen bonding and pi-stacking interactions with biological targets. The secondary amine provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Similar structures have been investigated for their potential as kinase inhibitors, particularly in oncology.[1]

Part 2: Synthesis and Characterization

While specific literature on the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is scarce, a plausible and commonly employed synthetic route is reductive amination. This approach is widely used for the formation of C-N bonds.

Proposed Synthetic Pathway: Reductive Amination

A logical synthetic approach would involve the reaction of 2-methylpyrimidine-5-carbaldehyde with methylamine in the presence of a suitable reducing agent.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:

-

2-methylpyrimidine-5-carbaldehyde (1.0 eq)

-

Methylamine (solution in THF or as hydrochloride salt, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount, if using methylamine hydrochloride)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 2-methylpyrimidine-5-carbaldehyde in DCE, add methylamine. If using the hydrochloride salt, add a base such as triethylamine (1.2 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the pyrimidine ring protons, the methyl group on the ring, the methylene bridge, and the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 3: Potential Applications and Future Directions

Given the prevalence of the pyrimidine scaffold in pharmaceuticals, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

As a Scaffold in Medicinal Chemistry

The secondary amine of the title compound is a key functional group that can be readily derivatized.

Workflow for Library Synthesis:

Caption: Derivatization strategies for generating a compound library.

Biological Evaluation

Compounds derived from N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine could be screened in a variety of assays, including:

-

Kinase Inhibition Assays: Particularly against kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Assays: Against a panel of pathogenic bacteria and fungi.[3]

-

Central Nervous System (CNS) Target Binding Assays: Due to the prevalence of similar structures in CNS-active drugs.

Part 4: Conclusion

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a chemical building block with significant potential for the development of novel therapeutic agents. While detailed information on this specific molecule is not widely published, its structural features suggest that it is a promising starting point for medicinal chemistry campaigns. The synthetic and derivatization strategies outlined in this guide provide a framework for researchers to begin exploring the chemical and biological properties of this compound and its analogs. Further research is warranted to fully elucidate its potential in drug discovery and development.

References

-

AA Blocks. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

-

Kim, D. J., et al. (2000). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Bioorganic & Medicinal Chemistry Letters, 10(24), 2799-2802. [Link]

Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Pyrimidine derivatives, in particular, are a critical class of heterocyclic compounds prevalent in a vast array of biologically active molecules. This guide provides an in-depth, multi-faceted analytical strategy for the unambiguous structure elucidation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the causal logic behind the analytical choices, demonstrating how a synergistic application of modern spectroscopic and analytical techniques builds an unassailable case for the final structure. We will proceed from foundational formula confirmation to the intricate details of atomic connectivity, employing Mass Spectrometry, multinuclear NMR, and Infrared Spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Formula and Purity Assessment

Before delving into complex structural details, it is imperative to establish the compound's fundamental properties: its elemental composition, exact mass, and purity. This foundational dataset validates the sample's integrity and provides the molecular formula, which serves as a critical constraint for all subsequent spectroscopic interpretation.

Elemental Analysis

The first step is to confirm the relative abundance of constituent elements. Based on the proposed structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, the molecular formula is calculated to be C₇H₁₁N₃ . Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.

Protocol: Combustion Analysis

-

A precisely weighed sample (2-3 mg) of the purified compound is subjected to high-temperature combustion in an excess of oxygen.

-

The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors (typically thermal conductivity detectors).

-

The instrument software calculates the mass percentages of C, H, and N.

-

The experimental percentages are compared against the theoretical values to confirm the empirical formula.

| Element | Theoretical Mass % (for C₇H₁₁N₃) | Experimental Tolerance |

| Carbon (C) | 61.29% | ± 0.4% |

| Hydrogen (H) | 8.08% | ± 0.4% |

| Nitrogen (N) | 30.63% | ± 0.4% |

| Table 1: Theoretical vs. Expected Experimental Values from Elemental Analysis. |

High-Resolution Mass Spectrometry (HRMS)

While elemental analysis provides the ratio of elements, HRMS provides the exact molecular mass, allowing for the confident determination of the molecular formula.[1] The high resolving power of instruments like a Time-of-Flight (TOF) analyzer can differentiate between compounds with the same nominal mass but different elemental compositions.[2]

Protocol: ESI-TOF Mass Spectrometry

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a TOF mass spectrometer.

-

Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Acquire the spectrum and determine the monoisotopic mass of the [M+H]⁺ ion with high precision (<5 ppm error).

The theoretical exact mass for the protonated molecule [C₇H₁₁N₃ + H]⁺ is 138.1026 Da. A measured value within this narrow error margin provides strong evidence for the proposed molecular formula.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

With the molecular formula confirmed, mass spectrometry is further employed to study the molecule's fragmentation pattern. This provides crucial information about the lability of certain bonds and the stability of resulting fragments, acting as a "fingerprint" that helps piece the structure together.[3] Electron Ionization (EI) is a common and powerful method for this purpose as it induces reproducible fragmentation.[3]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrument : A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone MS.

-

Ionization Method : Electron Ionization (EI).[3]

-

Electron Energy : 70 eV (a standard energy that provides extensive, reproducible fragmentation).[3]

-

Ion Source Temperature : ~200°C.[3]

Predicted Fragmentation Pathway

The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of its substituents.[3][4] For N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, we anticipate a molecular ion peak (M⁺˙) at m/z = 137. Key fragmentation events would include:

-

Benzylic-type Cleavage : The most favorable cleavage is expected at the C-C bond between the pyrimidine ring and the aminomethyl side chain, due to the resonance stabilization of the resulting pyrimidinyl-methyl cation. This would yield a fragment at m/z = 106 .

-

Alpha-Cleavage : Cleavage of the C-N bond adjacent to the secondary amine is also common, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z = 122 .

-

Ring Cleavage : The stable pyrimidine ring itself can undergo characteristic cleavages, often following initial losses from the substituent groups.[5][6]

| m/z (Charge-to-Mass Ratio) | Proposed Fragment Structure | Fragmentation Event |

| 137 | [C₇H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Alpha-cleavage: Loss of N-methyl radical |

| 106 | [2-methylpyrimidin-5-yl-CH₂]⁺ | Benzylic-type cleavage |

| 44 | [CH₂NHCH₃]⁺ | Cleavage of benzylic C-C bond |

| Table 2: Summary of Key Expected Fragments in Mass Spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing unambiguous information about the carbon-hydrogen framework.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for a definitive assignment.

Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments : Acquire ¹H, ¹³C{¹H}, and 2D correlation spectra such as gCOSY and gHMBC.

Predicted ¹H and ¹³C NMR Data

Based on known chemical shift values for pyrimidine derivatives and substituted amines, a full spectral prediction can be made.[7][8][9]

| Position Label | Atom Type | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (δ, ppm) |

| H4, H6 | Pyrimidine CH | ~8.5 - 8.8 | Singlet (s) | 2H | ~157.0 |

| C5-C H₂-N | Methylene CH₂ | ~3.8 - 4.0 | Singlet (s) | 2H | ~50.0 |

| N-C H₃ | N-Methyl CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | ~35.0 |

| C2-C H₃ | C2-Methyl CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | ~25.0 |

| NH | Amine NH | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | - |

| C2 | Pyrimidine C | - | - | - | ~168.0 |

| C5 | Pyrimidine C | - | - | - | ~132.0 |

| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. |

2D NMR for Connectivity Confirmation

While 1D NMR suggests the presence of the functional groups, 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to piece the molecular puzzle together.

Key Expected HMBC Correlations:

-

Protons of the C2-Methyl group will show a correlation to the C2 carbon of the pyrimidine ring.

-

Protons of the C5-Methylene group will show correlations to the C5 carbon and the C4/C6 carbons of the pyrimidine ring.

-

Protons of the N-Methyl group will show a correlation to the C5-Methylene carbon.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[10] For our target compound, we expect to see characteristic absorptions for the secondary amine, the aromatic pyrimidine ring, and aliphatic C-H bonds.

Protocol: FTIR Spectroscopy

-

Method : Attenuated Total Reflectance (ATR) is a common method requiring minimal sample preparation. A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Analysis : The resulting spectrum is analyzed for absorption bands corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium[11] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 1650 - 1550 | C=N, C=C Stretch | Pyrimidine Ring Skeletal Vibrations | Strong[12] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong[11] |

| Table 4: Predicted Characteristic Infrared Absorption Bands. |

The presence of a weak band around 3330 cm⁻¹ is a key indicator of the secondary amine N-H bond.[11] Its absence would suggest a tertiary amine, while two bands in this region would indicate a primary amine.

Integrated Structure Confirmation: A Unified Conclusion

The power of this multi-technique approach lies not in any single piece of data, but in their collective, corroborating power. The structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is confirmed by the convergence of all analytical findings:

-

HRMS and Elemental Analysis establish the molecular formula as C₇H₁₁N₃ .

-

Mass Spectrometry confirms the molecular weight (137 amu) and shows fragmentation patterns (loss of 15, cleavage to m/z 106) consistent with the proposed structure.

-

¹H and ¹³C NMR provide the exact count and type of protons and carbons, matching the proposed structure.

-

2D NMR (HMBC) provides the final, definitive proof by establishing the connectivity between the methyl groups, the methylene bridge, and the pyrimidine ring.

-

FTIR Spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=N/C=C stretches), and aliphatic chains (C-H stretches).

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025).

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 5034.

- Molecular Structure Characterisation and Structural Elucid

- The infrared spectra of secondary amines and their salts. (2025).

- Chaudhary, J. (2025).

- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.

- The infrared spectra of secondary amines and their salts. (n.d.). Canadian Science Publishing.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.

-

N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. (n.d.). 2a biotech. [Link]

- 10-231405 - n-methyl-1-2-methylpyrimidin-5-ylmethanamine | 1248406-79-2. (n.d.). CymitQuimica.

- Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. (n.d.). Journal of Food and Drug Analysis.

- Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.

- Chemical structures of the studied heterocyclic amines. (n.d.).

- N-Methyl-1-(pyrimidin-5-yl)methanamine. (n.d.). BLDpharm.

- N-Methyl(5-pyrimidinyl)methanamine. (n.d.). Sigma-Aldrich.

- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. (n.d.). PubChem.

- N-Methyl-1-(5-MethylpyriMidin-2-yl)MethanaMine CAS NO.1343437-60-4. (n.d.). GuideChem.

- The structure of N-(5-aminopyrimidin-2-yl)

- N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). PubChem.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" mechanism of action

An in-depth technical guide has been requested on the mechanism of action for "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine". However, a thorough review of the scientific literature and chemical databases reveals that this specific compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. There is a notable absence of published research detailing its intrinsic biological activity or a defined mechanism of action as a standalone agent.

Therefore, this guide will adopt a scientifically rigorous, hypothesis-driven approach. It will treat "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" as a novel chemical entity and will construct a comprehensive framework for elucidating its potential mechanism of action. This will be achieved by analyzing its structural features, identifying the known biological activities of analogous compounds, and detailing the experimental workflows required to test the resulting hypotheses. This approach provides a practical and insightful guide for researchers encountering a novel compound with limited background information.

Part 1: Structural Analysis and Target Class Prediction

The foundational step in elucidating the mechanism of action for a novel compound is a thorough analysis of its chemical structure to predict potential biological targets. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is characterized by a central pyrimidine ring, a common scaffold in a vast array of biologically active compounds.

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules that target protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an effective anchor for binding to ATP-binding sites in kinases, for example.

Hypothesis: Based on the prevalence of the pyrimidine scaffold in approved drugs and clinical candidates, it is hypothesized that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine may function as a competitive inhibitor of a protein kinase.

Part 2: Elucidating the Mechanism of Action: A Kinase Inhibition Cascade

To investigate our hypothesis, we will outline a multi-stage experimental plan designed to first identify a potential kinase target and then to characterize the molecular and cellular consequences of its inhibition.

Initial Target Identification: Kinase Panel Screening

The most direct method to identify potential kinase targets is to screen the compound against a broad panel of purified human kinases. This provides a "snapshot" of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in 100% DMSO.

-

Assay Concentration: Perform an initial screen at a concentration of 10 µM to identify potential hits.

-

Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of the human kinome.

-

Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A reduction in kinase activity in the presence of the compound indicates inhibition.

-

Data Analysis: Results are usually expressed as a percentage of inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 8% |

| VEGFR2 | 92% |

| SRC | 15% |

| ABL1 | 12% |

| CDK2 | 7% |

From these hypothetical results, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) emerges as a primary candidate for the molecular target of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Target Validation: In Vitro Characterization

Once a primary target is identified, the next step is to validate this interaction and determine the compound's potency and mode of inhibition.

Experimental Protocol: VEGFR2 Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of the compound required to inhibit 50% of VEGFR2 activity (IC50).

-

Reagents: Recombinant human VEGFR2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Procedure: a. Prepare a series of dilutions of the compound (e.g., from 100 µM to 1 nM). b. In a 96-well plate, combine the VEGFR2 enzyme, the substrate, and the compound at each concentration. c. Initiate the reaction by adding a concentration of ATP that is approximately equal to its Km (Michaelis-Menten constant) for VEGFR2. d. Incubate for a specified time at 30°C. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Protocol: Mode of Inhibition Studies

To determine if the inhibition is competitive with respect to ATP, the VEGFR2 inhibition assay is repeated at multiple fixed concentrations of the compound, while varying the concentration of ATP. The resulting data are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). If the lines intersect on the y-axis, it is indicative of competitive inhibition.

Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can inhibit the target in a cellular context is a critical step. This involves treating cells that express the target and measuring the phosphorylation of downstream substrates.

Experimental Protocol: Western Blot Analysis of VEGFR2 Signaling

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express VEGFR2.

-

Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-18 hours to reduce basal signaling. c. Pre-treat the cells with varying concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine for 2 hours. d. Stimulate the cells with VEGF (100 ng/mL) for 10 minutes to activate the VEGFR2 pathway. e. Lyse the cells and collect the protein lysates. f. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2. Also, probe for phosphorylated and total forms of downstream effectors like AKT and ERK.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on VEGF-induced phosphorylation of VEGFR2 and its downstream targets.

Part 3: Visualization of the Hypothesized Mechanism

To visually represent the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Caption: Workflow for validating the hypothesized mechanism of action.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway to elucidate the mechanism of action for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, focusing on a plausible role as a VEGFR2 kinase inhibitor. The described experimental protocols provide a robust framework for moving from initial hypothesis to cellular validation.

Future work would involve expanding the cellular studies to assess the compound's effects on endothelial cell proliferation, migration, and tube formation, which are key cellular processes driven by VEGFR2 signaling. Furthermore, in vivo studies in animal models of angiogenesis-dependent diseases would be the ultimate validation of this proposed mechanism of action.

References

As this is a hypothetical guide for a compound with no established biological activity, direct references for its mechanism of action are not available. The principles and protocols described are based on standard methodologies in drug discovery and chemical biology. For further reading on these techniques, the following resources are recommended:

- Kinase Assay Guides: Title: Kinase Assays - Promega Source: Promega Corpor

-

Western Blotting Principles and Methods

- Title: Western Blotting Handbook

- Source: GE Healthcare Life Sciences

-

URL: [Link]

- VEGFR Signaling Pathway Overview: Title: VEGFR Signaling Pathway Source: Cell Signaling Technology

A Strategic Guide to the Biological Activity Screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

Executive Summary

The journey of a novel chemical entity from the bench to a potential therapeutic is a multi-stage process defined by rigorous scientific evaluation. This guide provides an in-depth technical framework for the comprehensive biological activity screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine , a small molecule featuring a 2-methylpyrimidine core. This structural motif is prevalent in a variety of bioactive compounds, suggesting a rich, albeit unknown, pharmacological potential. We will navigate a strategic, multi-phase screening cascade designed to efficiently identify and validate its biological targets, elucidate its mechanism of action, and establish a preliminary profile of its drug-like properties. This document is intended for drug discovery researchers and scientists, offering a field-proven rationale for experimental design, from initial computational predictions to decisive cell-based functional assays.

Introduction: De-orphaning a Novel Chemical Entity

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a novel compound with an uncharacterized biological profile. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, notably kinase inhibitors and receptor modulators.[1][2] This structural alert provides a logical starting point, but making assumptions can be detrimental in early-stage discovery. A broad, unbiased, and systematic screening approach is therefore essential to uncover its true biological function.

The core philosophy of this guide is a phased approach that maximizes information gain while conserving resources. We begin with cost-effective computational methods to generate initial hypotheses, which then guide broader, high-throughput experimental screens.[3] Hits from these primary screens are then rigorously validated through secondary, more physiologically relevant assays.[4] This entire workflow is designed to build a comprehensive data package, enabling a clear " go/no-go " decision for advancing the compound into lead optimization.

The overall screening cascade is visualized below.

Phase 1: In Silico & Physicochemical Profiling

Before committing to expensive wet-lab experiments, we leverage computational tools to predict potential biological targets and assess fundamental drug-like properties. This in silico phase is crucial for hypothesis generation and risk mitigation.[5][6]

Rationale for In Silico First Approach

Computational models, trained on vast datasets of known compound-target interactions, can identify potential protein targets for our novel molecule based on structural similarity to known ligands or by using machine learning algorithms.[7][8] This allows for a more focused and cost-effective primary screening strategy. Simultaneously, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps flag potential liabilities, such as poor permeability or metabolic instability, early in the process.[9]

Recommended In Silico Protocol

-

Ligand Preparation: Generate a 3D conformation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and calculate its physicochemical descriptors (e.g., molecular weight, LogP, polar surface area).

-

Target Prediction: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred) that employ both ligand-based and structure-based methods.[6] These tools compare the molecule to databases of known ligands and their targets.

-

ADMET Prediction: Employ computational models (e.g., ADMETlab, pkCSM) to predict key pharmacokinetic properties, including blood-brain barrier penetration, Caco-2 permeability, cytochrome P450 (CYP) inhibition, and potential hepatotoxicity.

-

Data Analysis: Consolidate the predictions. Look for convergence of target classes from different algorithms (e.g., multiple platforms predicting activity at kinases or GPCRs). Use the ADMET predictions to anticipate potential challenges.

Phase 2: Primary Screening for Hit Identification

Armed with hypotheses from our in silico analysis, we proceed to broad-based experimental screening. The goal here is not to measure potency, but to efficiently identify which protein families our compound interacts with. High-throughput screening (HTS) platforms are ideal for this purpose.[10][11]

Causality Behind Panel Selection

Given the pyrimidine core, protein kinases are a high-priority target class.[1] G-protein coupled receptors (GPCRs) represent the largest family of drug targets, and screening against them is essential for any de-orphaning campaign.[12] Finally, ion channels are a critical class to evaluate for both efficacy and potential off-target safety liabilities (e.g., cardiac hERG channel).[13]

3.1.1 Kinase Profiling

A competition binding assay is a highly effective method for primary kinase screening. It measures the ability of a test compound to displace a known ligand from the kinase's active site, providing a direct measure of interaction.

-

Recommended Platform: KINOMEscan® (Eurofins DiscoverX) offers a panel of over 468 kinases, providing a comprehensive view of the compound's activity across the human kinome.[14][15] The output is typically reported as "% Control," where a lower percentage indicates stronger binding.

| Hypothetical KINOMEscan® Data (Top 5 Hits at 10 µM) | | :--- | :---: | | Kinase Target | % of Control | | SRC | 1.2 | | ABL1 | 2.5 | | LCK | 3.1 | | FYN | 4.0 | | VEGFR2 | 35.6 |

3.1.2 GPCR Profiling

For GPCRs, a functional screen is often more informative than a simple binding assay, as it can distinguish between agonists and antagonists.[16]

-

Recommended Platform: The gpcrMAX panel (Eurofins) or similar platforms screen against a large number of GPCRs using functional readouts like calcium flux or β-arrestin recruitment.[17][18]

3.1.3 Ion Channel Profiling

Automated patch-clamp electrophysiology provides a high-throughput method to assess compound effects on ion channel function.[19][20]

-

Recommended Platform: The IonChannelProfiler™ Service (Eurofins) or platforms from Charles River can assess activity against a panel of key cardiac and neuronal ion channels.[13][20]

Phase 3: Hit Validation & Functional Characterization

Primary screening identifies potential "hits." This phase is dedicated to confirming these interactions and quantifying their functional effect in a biologically relevant context. The goal is to generate robust dose-response curves and determine key potency metrics like IC50 (for inhibitors) or EC50 (for activators).[21]

The Imperative of Cell-Based Assays

Moving from biochemical assays (like KINOMEscan®) to cell-based assays is a critical step.[22] Cellular assays provide a more physiological environment, accounting for factors like cell permeability and the presence of intracellular signaling partners.[4][23] A compound that is potent in a biochemical assay may be inactive in a cell-based assay due to poor membrane permeability, immediately flagging it as a less desirable candidate.

For a hypothetical hit on a Gs-coupled GPCR identified in the primary screen, a secondary assay would measure the downstream accumulation of cyclic AMP (cAMP).

Step-by-Step Protocol: Cell-Based cAMP Assay

This protocol describes a homogenous, luminescence-based assay for quantifying cAMP levels in response to GPCR activation.

-

Cell Culture: Plate HEK293 cells stably expressing the target Gs-coupled GPCR into 384-well white, solid-bottom assay plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare an 11-point, 3-fold serial dilution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in assay buffer (e.g., HBSS with 0.1% BSA). The final concentrations should range from 100 µM to 1.7 nM.

-

Cell Stimulation: Add 5 µL of the diluted compound or vehicle control to the appropriate wells. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add 20 µL of a cAMP detection reagent (e.g., Promega cAMP-Glo™) containing lysis buffer and the detection substrate. Incubate for 20 minutes at room temperature to lyse the cells and allow the enzymatic reaction to proceed.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle (0% activation) and a known agonist (100% activation). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

| Hypothetical Dose-Response Data | | :--- | :--- | | Parameter | Value | | Target | GPCR Target X | | Assay Type | Cell-Based cAMP Accumulation | | EC50 | 75.2 nM | | Hill Slope | 1.1 | | Max Response | 98% (relative to control agonist) |

Phase 4: Selectivity & Early Safety Profiling

A potent compound is of little value if it is not selective or has poor pharmacokinetic properties. This phase assesses two critical aspects: selectivity against closely related targets and a preliminary in vitro ADMET/DMPK profile.[24][25]

Rationale for Early Profiling

Selectivity is key to minimizing off-target effects. If our compound hit the SRC kinase, it is crucial to test it against other members of the SRC family and other closely related kinases to understand its selectivity profile.[26] Early in vitro ADMET/DMPK studies are a cornerstone of modern drug discovery, helping to identify and eliminate compounds that are likely to fail in later, more expensive in vivo studies due to poor metabolic stability or drug-drug interaction potential.[27][28]

Recommended Assays

-

Selectivity Profiling: Based on primary hits, select smaller, focused panels. For a kinase hit, this would involve dose-response determination against closely related kinases. For a GPCR hit, it would involve testing against related receptor subtypes.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time. This provides an estimate of its metabolic clearance.[24]

-

CYP Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes is a primary cause of drug-drug interactions.[27]

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically considered pharmacologically active.[25]

Conclusion & Future Directions

This guide has outlined a systematic, multi-phase strategy for the biological activity screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By progressing from broad, hypothesis-generating in silico and primary screens to specific, quantitative cell-based assays and early safety profiling, we can build a comprehensive understanding of the compound's pharmacological profile.

Assuming the hypothetical data presented, our compound emerges as a potent and selective agonist of "GPCR Target X" with an EC50 of 75.2 nM and also shows potent inhibitory activity against SRC family kinases. This dual-activity profile is intriguing and warrants further investigation.

Next Steps would include:

-

Lead Optimization: Initiate a medicinal chemistry campaign to improve potency and selectivity for the desired target(s) while optimizing ADMET properties.

-

Mechanism of Action Studies: Conduct further downstream signaling and phenotypic assays to fully understand the biological consequences of target engagement.

-

In Vivo Efficacy Studies: Once a lead candidate is identified, progress to testing in relevant animal models of disease.

This structured approach ensures that resources are directed toward the most promising avenues of research, maximizing the probability of success in the long and complex process of drug discovery.

References

-

In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). Charles River. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Ion Channel Assays. (n.d.). Charles River. Retrieved from [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

-

Recent progress in assays for GPCR drug discovery. (2019). Journal of Receptors and Signal Transduction. Retrieved from [Link]

-

G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio. Retrieved from [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. Retrieved from [Link]

-

Biology Cell-Based Assays. (n.d.). Charles River. Retrieved from [Link]

-

DiscoverX GPCRscan® GPCR Profiling Services. (n.d.). Drug Target Review. Retrieved from [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

-

Ion Channel Screening Technologies and Platforms. (n.d.). Creative Biolabs. Retrieved from [Link]

-

GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Differences & Connections Between ADME & DMPK in Drug Research. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Retrieved from [Link]

-

High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. Retrieved from [Link]

-

Tools for GPCR drug discovery. (2012). National Institutes of Health (NIH). Retrieved from [Link]

-

KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

In Vitro ADMET Services For Drug Discovery. (n.d.). Pharmaron. Retrieved from [Link]

-

Best Practices When Writing, Designing, and Publishing a White Paper. (2023). Venngage. Retrieved from [Link]

-

ADME DMPK Studies. (n.d.). Charles River. Retrieved from [Link]

-

KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Ion Channel Screening at Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Create a Flowchart using Graphviz Dot. (2022). Medium. Retrieved from [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. Retrieved from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). Taylor & Francis eBooks. Retrieved from [Link]

-

Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review. Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved from [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

WRITING A WHITE PAPER OR CONCEPT PAPER. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. Retrieved from [Link]

-

Writing a good scientific paper. The secrets I share with my students. (2024). Medium. Retrieved from [Link]

-

Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. Retrieved from [Link]

-

5 Best Practices for Writing White Papers. (2024). Narratize. Retrieved from [Link]

-

How to write a white paper: mastering this life sciences staple. (2025). KDM Communications. Retrieved from [Link]

-

Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

In Silico Target Prediction for Small Molecules. (2018). SciSpace. Retrieved from [Link]

-

DOT Language. (2024). Graphviz. Retrieved from [Link]

-

In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2022). MDPI. Retrieved from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Retrieved from [Link]

-

Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. (1971). PubMed. Retrieved from [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. criver.com [criver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]

- 9. Differences & Connections Between ADME & DMPK in Drug Research - Creative Biolabs [creative-biolabs.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 12. AddexBio Service - GPCRAssays [addexbio.com]

- 13. criver.com [criver.com]

- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. lifescienceglobal.com [lifescienceglobal.com]

- 22. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nuvisan.com [nuvisan.com]

- 24. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 25. bioivt.com [bioivt.com]

- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 27. pharmaron.com [pharmaron.com]

- 28. criver.com [criver.com]

Unlocking the Therapeutic Promise of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a molecule centered around the biologically significant pyrimidine scaffold, represents a compelling area for therapeutic exploration. The pyrimidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, demonstrating efficacy in oncology, inflammatory disorders, and infectious diseases.[1][2][3][4] This technical guide outlines a strategic approach for the identification and validation of potential therapeutic targets for this compound. By leveraging the known activities of structurally related pyrimidine derivatives, we present a roadmap for researchers to systematically investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document provides in-depth, step-by-step experimental protocols and the rationale behind their application, empowering research teams to unlock the full therapeutic potential of this promising molecule.

Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules.[1] Its versatile nature has allowed for the development of numerous FDA-approved drugs with applications ranging from anticancer therapies like 5-fluorouracil to antiviral and antibacterial agents.[2][3] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5]

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, the subject of this guide, incorporates this privileged scaffold. While specific biological data for this compound is not yet extensively documented, its structural components suggest a high potential for therapeutic relevance. This guide, therefore, serves as a comprehensive manual for initiating a research program aimed at elucidating its mechanism of action and identifying key molecular targets.

Inferred Therapeutic Landscapes and Primary Target Classes

Based on the extensive literature on pyrimidine derivatives, we can logically infer several high-probability therapeutic areas and corresponding molecular targets for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been a major focus for the development of pyrimidine-based drugs.[2][6] These compounds often exert their effects by interfering with critical cellular processes required for tumor growth and survival.

Potential Targets:

-

Kinases: A significant number of pyrimidine derivatives function as kinase inhibitors.[7] For instance, compounds with a 2-aminopyrimidine core have been identified as potent inhibitors of kinases like Src and Abl.[7]

-

Apoptosis Induction: Many effective anticancer agents work by triggering programmed cell death, or apoptosis. Pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[1]

-

Cell Cycle Regulation: The ability to arrest the cell cycle is another hallmark of potent anticancer compounds.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for accurately identifying and validating the therapeutic targets of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Initial Screening: Identifying Biological Activity

The first step is to ascertain the general biological activity of the compound across a panel of relevant cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., NHDF) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: The following day, treat the cells with increasing concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |

| MCF-7 | Breast Adenocarcinoma | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data |

| HCT116 | Colorectal Carcinoma | Experimental Data |

| NHDF | Normal Dermal Fibroblasts | Experimental Data |

Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among pyrimidine derivatives, a broad kinase screen is a logical next step.

Experimental Workflow: Kinase Panel Screening

Caption: Kinase Inhibition Screening Workflow.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: Calculate the IC50 value for the inhibition of each kinase.

Anti-Inflammatory Target Validation: COX-2 Inhibition

Pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]

Signaling Pathway: Prostaglandin Synthesis

Caption: COX-2 Mediated Inflammatory Pathway.

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human COX-2 enzyme and arachidonic acid.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Determine the IC50 value for COX-2 inhibition.

Antimicrobial Activity Assessment

The broad antimicrobial potential of pyrimidine derivatives warrants an investigation into the activity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine against a panel of pathogenic bacteria and fungi.[1][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform a serial two-fold dilution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Type | MIC (µg/mL) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data |

| Escherichia coli | Gram-negative Bacteria | Experimental Data |

| Candida albicans | Fungus | Experimental Data |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine as a potential therapeutic agent. The proposed workflows are designed to efficiently screen for and validate its activity in the key areas of oncology, inflammation, and infectious diseases. Positive results from these initial studies would warrant further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and comprehensive safety and toxicology assessments. The versatility of the pyrimidine scaffold suggests that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine could hold significant promise, and the methodologies outlined herein provide a clear path to uncovering its therapeutic value.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12).

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024-10-13).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical characteristics, and putative biological relevance. While this specific molecule is not extensively documented in peer-reviewed literature, this guide constructs a robust framework for its investigation based on established chemical principles and structure-activity relationships of analogous compounds.

Introduction: The Pyrimidine Scaffold and the Significance of N-Methylation

The pyrimidine ring is a fundamental core structure in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of an N-methyl group can profoundly influence a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[1] This seemingly minor modification can enhance binding affinity, improve metabolic stability, and alter physicochemical properties such as lipophilicity and cell permeability.

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine incorporates both the versatile pyrimidine scaffold and the influential N-methyl group, positioning it as a compound of significant interest for exploring new therapeutic agents. This guide will delve into a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of structurally related pyrimidine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | Inferred |

| Molecular Weight | 151.21 g/mol | Inferred |

| CAS Number | 1248406-79-2 | [2] |

| Appearance | Likely an oil or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be pH-dependent. | Inferred |

Proposed Synthesis Pathway: Eschweiler-Clarke Methylation

Currently, there is a lack of published, detailed synthetic procedures specifically for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. However, a highly plausible and efficient route is the methylation of its primary amine precursor, (2-Methylpyrimidin-5-yl)methanamine. The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4][5][6][7] A key advantage of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][6]

The proposed two-step synthesis commences with the commercially available (2-Methylpyrimidin-5-yl)methanamine.

Caption: Proposed Eschweiler-Clarke synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine via the Eschweiler-Clarke reaction. This protocol is based on established procedures for similar amine methylations.[6][8]

Materials:

-

(2-Methylpyrimidin-5-yl)methanamine (starting material)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Methylpyrimidin-5-yl)methanamine (1.0 eq) in formic acid (2.5 eq).

-

Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (2.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Carbon dioxide evolution will be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture to a pH of >10 by the slow addition of a 2 M NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is exothermic.

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to yield the pure N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

-

Self-Validation: The success of the synthesis can be validated at each stage. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Applications

Caption: Potential therapeutic applications of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.

Antiviral Activity

Derivatives of 4-amino-2-methylpyrimidine have been synthesized and evaluated for their antiviral activities, particularly against the tobacco mosaic virus (TMV).[9] Some of these compounds have demonstrated curative effects comparable to or even better than commercial antiviral agents.[9] This suggests that the 2-methylpyrimidin-5-yl moiety could serve as a valuable scaffold for the development of novel antiviral agents.

Antitumor Activity

The 2-methylpyrimidine scaffold is present in several potent kinase inhibitors. For instance, Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), features a 2-methylpyrimidine core.[10] The amino group at the 4-position of the pyrimidine ring in these inhibitors is crucial for their activity. While the subject compound has a methylaminomethyl group at the 5-position, its structural similarity to these known inhibitors warrants investigation into its potential as an anticancer agent.

Phosphodiesterase (PDE) Inhibition

Pyrazolopyrimidinones, which are structurally related to pyrimidines, are known inhibitors of phosphodiesterase type-5 (PDE5).[11] Sildenafil is a well-known example of a PDE5 inhibitor built around this scaffold.[11] Given the structural similarities, it is conceivable that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine or its derivatives could exhibit inhibitory activity against PDEs.

Conclusion and Future Directions